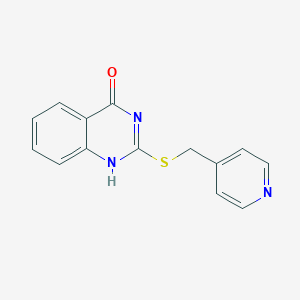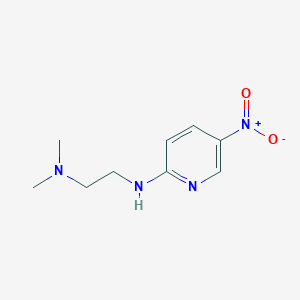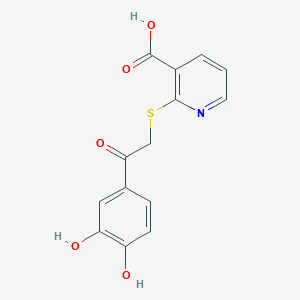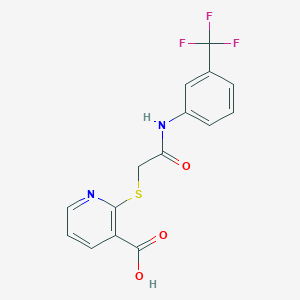![molecular formula C10H15N3O5S B495348 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furamide](/img/structure/B495348.png)
5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furamide is a chemical compound with a complex structure that includes a furan ring, a sulfonamide group, and a butylamino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furamide may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furamide include other sulfonamides and furan derivatives. Examples include:
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Furosemide: A furan derivative used as a diuretic.
Sulfasalazine: A sulfonamide used in the treatment of inflammatory bowel disease.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H15N3O5S |
|---|---|
Molecular Weight |
289.31g/mol |
IUPAC Name |
5-(butylcarbamoylsulfamoyl)furan-2-carboxamide |
InChI |
InChI=1S/C10H15N3O5S/c1-2-3-6-12-10(15)13-19(16,17)8-5-4-7(18-8)9(11)14/h4-5H,2-3,6H2,1H3,(H2,11,14)(H2,12,13,15) |
InChI Key |
VDESFQZDKMWCHE-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(O1)C(=O)N |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(O1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-2H-chromen-2-one](/img/structure/B495267.png)
![4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-chromen-2-one](/img/structure/B495268.png)
![2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-quinazolin-4-one](/img/structure/B495269.png)

![2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4(3H)-quinazolinone](/img/structure/B495272.png)

![2-[(4-Fluorophenyl)sulfanyl]nicotinic acid](/img/structure/B495274.png)

![S-(4-fluorophenyl) 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B495277.png)
![N-(4-fluorophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]nicotinamide](/img/structure/B495278.png)
![methyl 2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]nicotinate](/img/structure/B495280.png)
![Methyl 2-{[2-(3-chloroanilino)-2-oxoethyl]sulfanyl}nicotinate](/img/structure/B495284.png)
![Methyl 2-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)nicotinate](/img/structure/B495286.png)

